molecular formula C9H19FN2O B1477263 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098011-89-1

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No.: B1477263
CAS No.: 2098011-89-1
M. Wt: 190.26 g/mol
InChI Key: LDHSJMVDYDRTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1) is a synthetically versatile piperidin-4-ol derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine core substituted with a 2-aminoethyl group at the 1-position and a 2-fluoroethyl group at the 3-position, creating a multifunctional scaffold for further chemical exploration . The piperidin-4-ol structure is a privileged scaffold in drug discovery, present in a wide range of therapeutic agents due to its ability to be fine-tuned for specific biological activity and pharmacokinetic properties . The strategic incorporation of the 2-fluoroethyl group is a common medicinal chemistry tactic; the fluorine atom can profoundly influence a molecule's properties by enhancing binding affinity through unique electronic interactions, improving metabolic stability via the strong carbon-fluorine bond, and optimizing lipophilicity for better membrane permeability . The 2-aminoethyl moiety introduces a site for further derivatization and can modulate the basicity of the molecule, potentially enhancing receptor binding affinity and selectivity through additional hydrogen bonding capabilities . This specific combination of substituents makes this compound a valuable advanced intermediate for researchers developing novel active compounds. Its applications span diverse therapeutic areas, including the research and development of potential agents for neurological disorders and cancer therapy . This product is intended for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2O/c10-3-1-8-7-12(6-4-11)5-2-9(8)13/h8-9,13H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHSJMVDYDRTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol is a piperidine derivative notable for its potential therapeutic applications. The presence of a fluorine atom and an aminoethyl group enhances its biological activity, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₇H₁₄FNO. The structural features include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Fluoroethyl Group : Enhances lipophilicity and metabolic stability.
  • Aminoethyl Group : May participate in hydrogen bonding and enhance receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological disorders and cancer therapy. The fluorine substitution is believed to enhance binding affinity and pharmacokinetic properties, allowing better penetration through the blood-brain barrier (BBB) compared to non-fluorinated analogs .

1. Anticancer Activity

Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that derivatives exhibited IC₅₀ values in the low micromolar range against human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2), indicating strong antiproliferative effects .
CompoundCell LineIC₅₀ (µM)Mechanism
6bHepG211.3Apoptosis induction
6bK5624.5Multikinase inhibition

2. Neurological Applications

The compound's structure suggests potential use in treating neurodegenerative diseases:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease treatment . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

3. Antiviral Properties

Piperidine derivatives have also been explored for antiviral applications:

  • Inhibition of Viral Proteases : Certain analogs demonstrated nanomolar potency against viral proteases, suggesting that modifications like fluorination can improve selectivity and efficacy against viruses such as SARS-CoV .

Case Studies

Several studies highlight the biological relevance of piperidine derivatives:

  • Study on Fluorinated Piperidines : A recent investigation into fluorinated piperidines revealed their enhanced ability to penetrate the BBB and their potential as CNS-active agents, supporting their use in neurological therapies .
  • Antileukemic Activity : Research showed that specific piperidine derivatives could induce apoptosis in leukemia cell lines, with structural modifications leading to increased potency .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research indicates that derivatives of this compound may exhibit significant biological activities, including antitumor and analgesic effects .
  • Neuropharmacology
    • There is ongoing research into the neuropharmacological properties of this compound. Studies suggest it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its piperidine structure is known to facilitate interactions with central nervous system receptors .
  • Anticancer Activity
    • Preliminary studies have shown that compounds similar to this compound possess antitumor properties. For instance, a related compound demonstrated high levels of antimitotic activity against human tumor cells, indicating that this class of compounds could be further explored for cancer treatment .

Case Studies and Research Findings

Study ReferenceFocusFindings
Synthesis of DerivativesDerivatives exhibited enhanced biological activity compared to the parent compound.
Neuropharmacological EffectsSuggested interaction with serotonin receptors, indicating potential for treating mood disorders.
Antitumor ActivityShowed significant cell growth inhibition in various cancer cell lines, warranting further investigation into therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (Position) Key Features Reference
1-(2-Aminoethyl)piperidin-4-ol 2-Aminoethyl (1), -OH (4) Lacks fluorine; exhibits hydrogen bonding (2 donors, 3 acceptors)
1-(2-Fluoroethyl)piperidin-4-ol 2-Fluoroethyl (1), -OH (4) Fluorine enhances lipophilicity; no amino group
4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol 2-Aminoethyl (4), methyl groups (1,2,5) Methyl groups increase steric bulk; alters pharmacokinetics
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol Cyclopropylmethyl (3) Cyclopropane ring may improve metabolic stability
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-Octylphenethyl (1) Hydrophobic tail enhances membrane targeting; SK1 inhibitor (15-fold selectivity)

Key Observations :

  • Fluorine Impact: The 2-fluoroethyl group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(2-aminoethyl)piperidin-4-ol . Fluorine’s electron-withdrawing effects may also modulate pKa of the amino group.
  • Aminoethyl Group: The primary amine at position 1 contributes to hydrogen bonding and solubility, contrasting with non-polar substituents like cyclopropylmethyl or octylphenethyl in analogs .
  • Stereochemical Considerations : Substituent positions (e.g., 3-OH vs. 4-OH in ) significantly influence biological activity, suggesting that the hydroxyl group at position 4 in the target compound may optimize interactions with enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Property 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (Predicted) 1-(2-Aminoethyl)piperidin-4-ol RB-005
Molecular Weight ~205 g/mol 144.22 g/mol 347.5 g/mol
Hydrogen Bond Donors 2 (-NH2, -OH) 2 (-NH2, -OH) 1 (-OH)
LogP (Lipophilicity) Moderate (fluorine vs. amino balance) Low (polar groups dominate) High (hydrophobic tail)
Metabolic Stability High (fluorine resists oxidation) Moderate Low (long alkyl chain)

Preparation Methods

Palladium-Catalyzed Coupling and Purification

One documented method involves a palladium(II) acetate catalyzed reaction with 1-(2-aminoethyl)piperidin-4-ol as a substrate. The reaction is conducted in toluene under reflux for extended periods (16 hours per cycle, repeated twice) in the presence of racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as a ligand, caesium carbonate as base, and triethylamine. After completion, the mixture is cooled, extracted with ethyl acetate, washed, dried, and concentrated. The crude product undergoes preparative high-performance liquid chromatography (HPLC) followed by removal of formic acid residues via a bicarbonate cartridge. This method yields approximately 30 mg of the target compound with a 30% yield relative to theory. Characterization by ^1H-NMR and mass spectrometry confirms the structure.

Step Reagents/Conditions Yield Notes
Pd(OAc)2, rac- BINAP, Cs2CO3, Et3N in toluene, reflux 16h × 2 30 mg (30%) Purification by preparative HPLC and SPE bicarbonate cartridge

Amide Coupling with N,N-Diisopropylethylamine

Another approach involves coupling 1-(2-aminoethyl)piperidin-4-ol with an acid chloride intermediate generated from oxalyl chloride and DMF in anhydrous dichloromethane. The acid chloride is then reacted with the amino piperidin-4-ol in anhydrous tetrahydrofuran (THF) in the presence of N,N-diisopropylethylamine at room temperature for 16 hours. The reaction mixture is worked up by adding water and purified by preparative HPLC, followed by removal of formic acid using a bicarbonate cartridge. This method achieves an 80% yield of the desired product, demonstrating higher efficiency than the palladium-catalyzed method.

Step Reagents/Conditions Yield Notes
Oxalyl chloride, DMF in DCM; then 1-(2-aminoethyl)piperidin-4-ol, DIPEA in THF at 20°C, 16h 87 mg (80%) Purification by preparative HPLC and bicarbonate cartridge

Amine Addition under Mild Conditions

A third method involves stirring 1-(2-aminoethyl)piperidin-4-ol with an intermediate compound and N-ethyl-N-isopropylpropan-2-amine at room temperature for 19 hours. The crude mixture is concentrated and purified by preparative HPLC to afford the target compound in moderate yield (20 mg). This procedure highlights the mildness of conditions suitable for sensitive functional groups.

Step Reagents/Conditions Yield Notes
Intermediate + 1-(2-aminoethyl)piperidin-4-ol + N-ethyl-N-isopropylpropan-2-amine, RT, 19h 20 mg Purification by preparative HPLC

Supporting Synthetic Concepts

  • Piperidin-4-one Intermediates: The preparation of piperidin-4-ones is an important step in the synthesis of substituted piperidines. These intermediates can be prepared by condensation of C-H acidic compounds with aldehydes and amines, enabling access to various substitution patterns essential for biological activity.

  • Functionalization Techniques: Introduction of fluoroalkyl groups often involves nucleophilic substitution with fluoroalkyl halides or related reagents under controlled conditions to avoid side reactions. Aminoethyl substituents are typically installed through reductive amination or nucleophilic substitution reactions.

  • Purification and Characterization: Preparative HPLC is the method of choice for purification, often combined with solid-phase extraction cartridges to remove acidic impurities from mobile phases. Characterization employs ^1H-NMR spectroscopy and mass spectrometry to confirm molecular structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Purification Notes
Pd-catalyzed coupling Pd(OAc)2, rac-BINAP, Cs2CO3, Et3N, toluene reflux 16h × 2 reflux 30% Prep. HPLC + bicarbonate SPE Moderate yield, requires inert atmosphere
Amide coupling Oxalyl chloride, DMF, DIPEA, THF RT, 16h 80% Prep. HPLC + bicarbonate SPE High yield, mild conditions
Amine addition N-ethyl-N-isopropylpropan-2-amine, RT RT, 19h Moderate Prep. HPLC Mild conditions, moderate yield

Research Findings and Considerations

  • The amide coupling method with oxalyl chloride and DIPEA in THF provides the highest yield and is operationally straightforward, making it suitable for scale-up.

  • Palladium-catalyzed methods, while effective, require careful handling of catalysts and ligands and longer reaction times.

  • Mild amine addition methods are useful for sensitive substrates but may result in lower yields.

  • The purification strategy involving preparative HPLC combined with bicarbonate cartridge treatment is essential to remove impurities such as residual formic acid from the product.

  • Structural confirmation by ^1H-NMR and mass spectrometry is consistent across methods, ensuring the integrity of the synthesized compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol
Reactant of Route 2
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1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol

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